5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antitumor Activity
- A study described the synthesis and antitumor activity of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety. Preliminary results showed significant inhibitory activity against MGC-803 and Bcap-37 cell lines, suggesting a potential for cancer therapy applications (Qin et al., 2020).
Antimicrobial and Antifungal Activity
- Another study on benzothiazole pyrimidine derivatives reported excellent in vitro antibacterial and antifungal activities against several pathogens, indicating the potential use of these compounds in developing new antimicrobial agents (Maddila et al., 2016).
Anti-inflammatory and Analgesic Activities
- Research on imidazolyl acetic acid derivatives revealed compounds with significant anti-inflammatory and analgesic activities, suggesting applications in pain management and inflammation treatment (Khalifa & Abdelbaky, 2008).
Antioxidant Properties
- A study focusing on the synthesis, modelling, and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives explored their antioxidant efficacy, showcasing the potential for these compounds to act as antioxidant agents (Hossan, 2020).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed.
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3OS2/c1-9-20-15-16(25-9)14(13-6-3-7-24-13)21-22(17(15)23)8-10-11(18)4-2-5-12(10)19/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOFJDHJBJUMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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